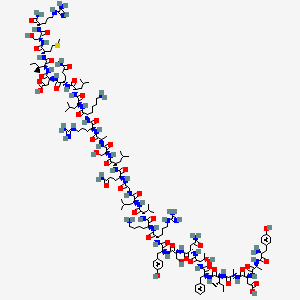

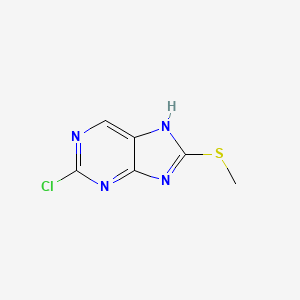

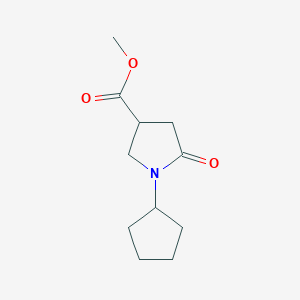

![molecular formula C7H4BrN3O2 B3030447 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid CAS No. 907945-69-1](/img/structure/B3030447.png)

6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid

Vue d'ensemble

Description

The compound 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid is a derivative of the imidazo[1,2-a]pyrimidine class, which has been the subject of various studies due to its potential pharmacological properties. These derivatives have been explored for their antibacterial, anti-inflammatory, analgesic, and central pharmacological activities .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives, including those substituted with bromine, has been achieved through reactions involving 2-aminopyrimidines, methyl aryl ketones, and halogens such as bromine and iodine. The use of bromine specifically leads to the formation of 6-bromo- and 3,6-dibromo-substituted compounds . Additionally, derivatives of 2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylic acid have been synthesized by aminolysis or hydrolysis of respective ethyl esters .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidine derivatives has been confirmed through various analytical and spectral data. In particular, the stereoselectivity of certain reactions leading to hexahydroimidazo[1,2-c]pyrimidines has been established by X-ray analysis .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine derivatives participate in a variety of chemical reactions. For instance, hexahydromidazo[1,2-c]pyrimidines can be obtained by reacting tosylpyrimidines with bromoacetamides, and further heating with trifluoroacetic anhydride yields imidazo[1,2-a]pyrimidines . Moreover, the reaction of 5-pyrimidine carboxylic acid derivatives with 3-(2-bromoacetyl)coumarins followed by cyclization produces thiazolo[3,2-a]pyrimidine derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds have been characterized. For example, 4-bromo-3,5-dihydroxybenzoic acid, an intermediate for pyrimidine medicaments, has been structurally characterized using mass spectrometry, and its synthesis conditions have been investigated . The physical and chemical properties of such compounds are typically elucidated through a combination of analytical techniques, including mass spectrometry, NMR, and X-ray crystallography.

Applications De Recherche Scientifique

Applications in Pharmaceutical Synthesis

6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid and its derivatives are actively utilized in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs). The compound's derivatives have been used in palladium-catalyzed Suzuki–Miyaura borylation reactions, a highly efficient method for preparing various active agents. This process led to the formation of [6,6′-biimidazo[1,2-a]pyridine]-2,2′-dicarboxamide derivatives, showing potential as anti-cancer and anti-tuberculosis agents (Sanghavi et al., 2022).

Synthesis of Imidazo[1,2-c]pyrimidine Derivatives

Research has demonstrated the synthesis of imidazo[1,2-c]pyrimidine derivatives from related compounds, which is a significant process in medicinal chemistry. Specifically, the synthesis involved the reaction of C-substituted 4-aminopyrimidines using a method developed by King. This process resulted in the formation of 8-bromoimidazo[1,2-c]pyrimidines, a key step in the development of various pharmacologically active compounds (Rogul'chenko et al., 1975).

Derivatives for Antitumor Activity

The compound's derivatives have also been synthesized and tested for antitumor activities. For instance, the creation of 6-azacadeguomycin and certain 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, which were evaluated for their biological activity, including antitumor effects. These compounds showed significant activity against certain viruses and tumor cells in vitro (Petrie et al., 1985).

Safety and Hazards

Orientations Futures

The recent advances in the synthesis of imidazo[1,2-a]pyridines provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aims to improve the ecological impact of the classical schemes .

Propriétés

IUPAC Name |

6-bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-4-1-9-7-10-5(6(12)13)3-11(7)2-4/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWPVVPBURUUHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NC(=CN21)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670683 | |

| Record name | 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

907945-69-1 | |

| Record name | 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

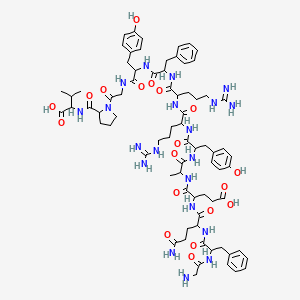

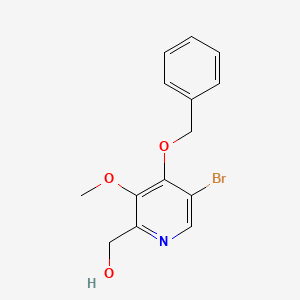

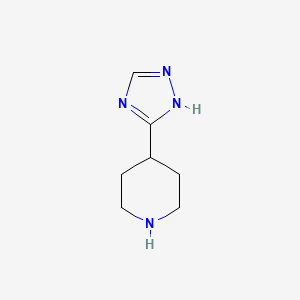

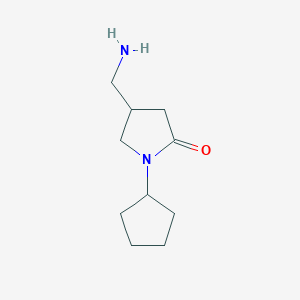

![[2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane)](/img/structure/B3030364.png)

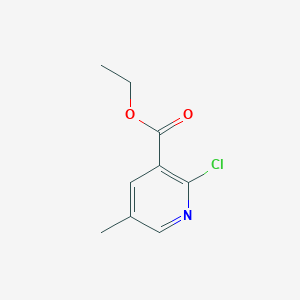

![N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B3030375.png)